molecular formula C15H22N2O2 B2976412 Tert-butyl (2S,3S)-2-(aminomethyl)-3-phenylazetidine-1-carboxylate CAS No. 2375247-74-6

Tert-butyl (2S,3S)-2-(aminomethyl)-3-phenylazetidine-1-carboxylate

Cat. No.: B2976412
CAS No.: 2375247-74-6
M. Wt: 262.353
InChI Key: AJZPFEZSDQHYFJ-CHWSQXEVSA-N
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Description

Tert-butyl (2S,3S)-2-(aminomethyl)-3-phenylazetidine-1-carboxylate is an intriguing compound with significant importance in the field of organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (2S,3S)-2-(aminomethyl)-3-phenylazetidine-1-carboxylate typically involves multi-step organic synthesis. One common approach involves the cyclization of appropriate precursors in the presence of a base, followed by protection of the amine group and subsequent functionalization of the azetidine ring.

  • Cyclization: This step involves the formation of the azetidine ring by reacting suitable intermediates under basic conditions.

  • Protection: The amine group is protected using tert-butyl carbamate to prevent unwanted reactions during subsequent steps.

  • Functionalization: The protected azetidine ring undergoes further functionalization to introduce the phenyl group at the desired position.

Industrial Production Methods

Industrial production of this compound generally follows similar synthetic routes but on a larger scale. Continuous flow reactors and optimized reaction conditions enhance the efficiency and yield of the desired compound.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of N-oxide derivatives.

  • Reduction: Reduction reactions can lead to deprotected amine forms, making the azetidine ring more reactive for further functionalization.

  • Substitution: Substitution reactions involving the phenyl group or tert-butyl ester can yield various derivatives with potentially useful properties.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products from these reactions include N-oxide derivatives, deprotected amines, and various substituted azetidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, Tert-butyl (2S,3S)-2-(aminomethyl)-3-phenylazetidine-1-carboxylate is used as a building block in the synthesis of complex organic molecules. Its unique structure allows for diverse modifications, making it a valuable intermediate in synthetic organic chemistry.

Biology

In biological research, this compound is studied for its potential as a pharmacophore, a part of a molecule responsible for its biological action. Its azetidine ring is of particular interest for developing new drugs with improved efficacy and reduced side effects.

Medicine

In medicinal chemistry, this compound is explored for its potential as a precursor to novel therapeutic agents. Researchers investigate its interactions with biological targets to identify new drug candidates.

Industry

In the industrial sector, the compound is utilized in the production of specialty chemicals and materials. Its stable structure and reactivity profile make it suitable for various applications, including polymer science and materials chemistry.

Mechanism of Action

Tert-butyl (2S,3S)-2-(aminomethyl)-3-phenylazetidine-1-carboxylate exerts its effects through interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The azetidine ring's unique conformation plays a crucial role in binding to these targets, influencing the compound's activity and potency. The exact pathways and mechanisms vary depending on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other azetidine derivatives with variations in substituent groups. For example, (2R,3S)-2-(aminomethyl)-3-phenylazetidine-1-carboxylate differs in stereochemistry but exhibits comparable reactivity and potential applications. Each compound's uniqueness lies in its specific configuration and functional groups, which influence its behavior and utility in research and industry.

List of Similar Compounds

  • (2R,3S)-2-(aminomethyl)-3-phenylazetidine-1-carboxylate

  • 2-(aminomethyl)-3-phenylazetidine-1-carboxylate derivatives

  • Various substituted azetidine-1-carboxylates

The nuances in stereochemistry and substitution patterns among these compounds lead to differences in their reactivity and suitability for particular applications, underscoring the importance of Tert-butyl (2S,3S)-2-(aminomethyl)-3-phenylazetidine-1-carboxylate's unique structure in scientific research and industrial uses.

Properties

IUPAC Name

tert-butyl (2S,3S)-2-(aminomethyl)-3-phenylazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-12(13(17)9-16)11-7-5-4-6-8-11/h4-8,12-13H,9-10,16H2,1-3H3/t12-,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJZPFEZSDQHYFJ-CHWSQXEVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1CN)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H]1CN)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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